2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of dipeptides , suggesting that it may interact with amino acids or proteins in the body.
Mode of Action
It’s known that boronic acids and their derivatives can form reversible covalent complexes with various biological molecules, particularly those containing cis-diol groups, such as sugars and certain amino acids . This suggests that 4-tert-Butoxyphenylboronic acid pinacol ester may interact with its targets through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(tert-butoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in a solvent such as ethanol or water.
Major Products
Oxidation: 4-(tert-Butoxy)phenylboronic acid.
Reduction: 4-(tert-Butoxy)phenol.
Substitution: Various biaryl compounds depending on the coupling partner used in Suzuki-Miyaura reactions.
Scientific Research Applications
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(tert-Butoxy)phenylboronic acid
- 2,2,6,6-Tetramethyl-1,3-dioxane-4,5-dione
Uniqueness
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity as a boronic ester. Its tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can offer advantages in terms of reaction efficiency and product yield compared to other boronic esters .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCVJJOCYCOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590561 | |
Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938063-51-5 | |
Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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